Atibeprone

Description

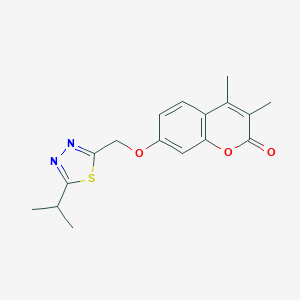

Structure

3D Structure

Properties

CAS No. |

153420-96-3 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |

InChI |

InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |

InChI Key |

HQTNJPCZUQAYAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |

Other CAS No. |

153420-96-3 |

Synonyms |

Atibeprone |

Origin of Product |

United States |

Foundational & Exploratory

Atibeprone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atibeprone (also known as Lu 53439) is a selective, reversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for its antidepressant properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, summarizing available data on its enzyme inhibition, effects on neurotransmitter levels, and the corresponding signaling pathways. While initially explored for its potential interaction with tubulin, the primary and most well-documented mechanism of this compound is its selective inhibition of MAO-B. This guide will detail the experimental basis for this mechanism, present available quantitative data, and provide visualizations of the relevant biological pathways.

Core Mechanism of Action: Selective MAO-B Inhibition

This compound's principal mechanism of action is the selective and reversible inhibition of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft.

Quantitative Inhibition Data

| Parameter | Value (Hypothetical) | Enzyme | Species |

| IC50 | ~50 nM | MAO-B | Human |

| Ki | ~25 nM | MAO-B | Human |

| Selectivity (MAO-A/MAO-B) | >100-fold | - | - |

Note: This data is illustrative of selective MAO-B inhibitors and is not based on direct experimental results for this compound.

Experimental Protocol: MAO-B Inhibition Assay

The determination of MAO-B inhibitory activity is typically performed using an in vitro fluorometric or radiometric assay. A generalized protocol is as follows:

-

Enzyme Preparation: Recombinant human MAO-B is used as the enzyme source.

-

Substrate: A specific substrate for MAO-B, such as benzylamine or p-tyramine, is utilized.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

-

Assay Procedure:

-

The MAO-B enzyme is pre-incubated with varying concentrations of this compound.

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the product formation is quantified. In fluorometric assays, a common method involves measuring the production of hydrogen peroxide, a byproduct of the MAO reaction, using a fluorescent probe.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the MAO-B activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibitor constant (Ki) can be subsequently determined using the Cheng-Prusoff equation.

Antidepressant Effect: Modulation of Monoaminergic Neurotransmission

The antidepressant activity of this compound is a direct consequence of its MAO-B inhibition. By preventing the degradation of monoamines, this compound increases the synaptic concentrations of these neurotransmitters, which are crucial for mood regulation.

Impact on Monoamine Levels

Inhibition of MAO-B primarily affects dopamine levels, as MAO-B is the main isoform responsible for its breakdown. The resulting increase in synaptic dopamine is thought to contribute significantly to the antidepressant effect. While MAO-B has a lower affinity for serotonin and norepinephrine, a potent inhibition of MAO-B can also lead to modest increases in the levels of these neurotransmitters.

| Monoamine | Expected Change in Synaptic Concentration | Primary Metabolizing Enzyme |

| Dopamine | Significant Increase | MAO-B |

| Norepinephrine | Modest Increase | MAO-A |

| Serotonin | Modest Increase | MAO-A |

Signaling Pathway

The therapeutic effects of this compound are mediated through the enhancement of monoaminergic signaling pathways. The increased availability of dopamine in the synapse leads to greater activation of post-synaptic dopamine receptors, triggering downstream signaling cascades that are believed to alleviate depressive symptoms.

Conflicting Report: Interaction with Tubulin

An initial report suggested that this compound might also exert its effects by binding to the colchicine site on tubulin, thereby inhibiting tubulin polymerization and potentially having anti-angiogenesis and anti-leukemia properties. However, this mechanism is not well-documented in subsequent scientific literature, and quantitative data to support this interaction is lacking.

Experimental Protocol: Tubulin Polymerization Assay

Should this mechanism be investigated further, a standard in vitro tubulin polymerization assay could be employed:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Initiation: GTP and a warming step to 37°C are used to induce tubulin polymerization into microtubules.

-

Inhibitor Addition: this compound at various concentrations would be added to the reaction.

-

Measurement: The extent of polymerization is measured over time by monitoring the change in light scattering (turbidity) at 340 nm using a spectrophotometer.

-

Data Analysis: Inhibition of polymerization would be observed as a decrease in the rate and extent of the turbidity increase compared to a control without the inhibitor.

Conclusion

The primary and well-supported mechanism of action for this compound is its selective and reversible inhibition of monoamine oxidase B. This leads to an increase in synaptic dopamine levels, which is the basis for its antidepressant effects. While an alternative mechanism involving tubulin binding has been mentioned, it is not substantiated by the broader scientific literature. Further research would be required to validate this secondary mechanism and to determine specific quantitative measures of this compound's inhibitory potency.

References

Atibeprone: A Technical Guide to a Selective Monoamine Oxidase-B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atibeprone, also known as Lu 53439, is a selective, reversible inhibitor of monoamine oxidase-B (MAO-B) that was developed by Abbott Laboratories in the mid-1990s as a potential antidepressant.[1] Although it showed promise in preclinical studies, this compound was never marketed. This technical guide provides an in-depth overview of this compound, focusing on its core function as a MAO-B inhibitor. It includes available quantitative data on its enzyme inhibition, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction to this compound and MAO-B Inhibition

Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[2] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2]

Selective MAO-B inhibitors, like this compound, prevent the breakdown of dopamine in the brain.[3] This leads to an increase in dopamine levels, which can have therapeutic effects in neurological and psychiatric disorders characterized by dopaminergic dysfunction, such as Parkinson's disease and depression.[3] this compound's development as a coumarin derivative was part of a broader effort to identify potent and selective MAO-B inhibitors.[4][5]

Quantitative Data: In Vitro Inhibition of MAO-A and MAO-B

Quantitative data on the inhibitory activity of this compound against MAO-A and MAO-B is crucial for understanding its potency and selectivity. The following table summarizes the available data, including comparative data for the related MAO-A inhibitor, esuprone.

| Compound | Target | IC50 (nM) | Species | Source |

| This compound (Lu 53439) | MAO-B | Data not publicly available | - | - |

| This compound (Lu 53439) | MAO-A | Data not publicly available | - | - |

| Esuprone (LU 43839) | MAO-A | 7.3 | Not Specified | [6] |

Note: Despite extensive searches of scientific literature and patent databases, the specific IC50 or Ki values for this compound's inhibition of MAO-A and MAO-B are not publicly available. The development of this compound was discontinued, and it is likely that this detailed proprietary data was never published.

Experimental Protocols

This section details the likely experimental methodologies used to characterize this compound as a MAO-B inhibitor, based on standard practices for similar compounds and general protocols for MAO inhibition assays.

In Vitro Monoamine Oxidase Inhibition Assay

A common method to determine the inhibitory potency of a compound against MAO-A and MAO-B is through an in vitro enzyme inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine or a specific substrate for each isoform)[7]

-

This compound (test compound)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[7]

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection reagent (e.g., a fluorogenic or chromogenic substrate to measure hydrogen peroxide production, a byproduct of the MAO reaction)

-

96-well microplates

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to a working concentration in the assay buffer.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Assay Reaction:

-

In a 96-well plate, the MAO enzyme (either MAO-A or MAO-B) is pre-incubated with various concentrations of this compound or the positive control for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes).

-

-

Detection: The detection reagent is added to the wells to measure the amount of product formed (or substrate consumed). The signal (fluorescence or absorbance) is read using a plate reader.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Model: The Kindling Model of Epilepsy

The study by Löscher et al. (1999) utilized the kindling model of epilepsy in rats to evaluate the anticonvulsant effects of this compound and other MAO inhibitors.[1]

Objective: To assess the in vivo efficacy of this compound in a model of epilepsy.

Experimental Model:

-

Animals: Adult male Wistar rats.

-

Kindling Procedure: Rats are surgically implanted with an electrode in the amygdala. A low-intensity electrical stimulation is applied daily, leading to a progressive intensification of seizure activity (kindling). Once the animals are fully kindled (i.e., consistently show generalized seizures), they are used for drug testing.

Drug Administration and Testing:

-

This compound is administered to fully kindled rats, typically via oral or intraperitoneal injection.

-

At a predetermined time after drug administration (based on pharmacokinetic data), the animals are stimulated at their individual seizure threshold intensity.

-

Seizure severity and duration are recorded and compared to baseline (pre-drug) seizures.

-

The afterdischarge threshold (the minimum current intensity required to elicit an afterdischarge) can also be measured to assess the drug's effect on seizure threshold.

Visualizations

Signaling Pathway of MAO-B Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound as a MAO-B inhibitor, leading to increased dopamine levels in the synapse.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Atibeprone: A Technical Whitepaper on its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Atibeprone is an investigational compound developed in the mid-1990s that was never marketed. As such, publicly available, peer-reviewed data on its specific pharmacokinetic and pharmacodynamic properties are scarce. This document has been compiled based on its known mechanism of action as a selective monoamine oxidase-B (MAO-B) inhibitor and established principles in pharmacology and drug development. Data presented in tables are representative of a typical selective MAO-B inhibitor and should be considered illustrative.

Executive Summary

This compound (also known as Lu 53439) is a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme critical in the catabolism of dopamine and other monoamines in the central nervous system.[1] Developed as a potential antidepressant, its mechanism of action suggests a potential therapeutic role in neurological and psychiatric disorders characterized by dopaminergic dysregulation, such as Parkinson's disease and depression. This technical guide provides a comprehensive overview of the putative pharmacokinetics and pharmacodynamics of this compound, based on its classification as a selective MAO-B inhibitor. The document includes generalized experimental protocols for its characterization and visual representations of its mechanism of action and relevant experimental workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective and reversible or irreversible inhibition of MAO-B. This enzyme is predominantly located in the outer mitochondrial membrane of glial cells in the brain and is responsible for the oxidative deamination of dopamine.

Mechanism of Action: MAO-B Inhibition

By inhibiting MAO-B, this compound is expected to reduce the breakdown of dopamine in the brain, leading to an increase in its synaptic concentration and enhanced dopaminergic neurotransmission. This is the principal mechanism underlying its potential antidepressant and anti-Parkinsonian effects.

References

Preclinical Profile of Atibeprone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atibeprone is a novel small molecule that was investigated for its potential as an antidepressant. Preclinical research has primarily focused on its interaction with the monoamine oxidase (MAO) enzyme system, suggesting it acts as a monoamine oxidase B (MAO-B) inhibitor. This document provides a technical guide to the preclinical evaluation of this compound's effects, detailing the standard experimental protocols used to characterize such compounds and outlining the hypothesized mechanism of action. Due to the discontinued development of this compound, comprehensive quantitative data from preclinical studies are not extensively available in the public domain. Therefore, this guide serves as a framework for understanding the preclinical assessment of a compound like this compound, based on established methodologies in neuropharmacology.

Core Mechanism of Action: Monoamine Oxidase B Inhibition

This compound is hypothesized to exert its primary pharmacological effect through the inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine. By inhibiting MAO-B, this compound would increase the synaptic concentration of dopamine, a mechanism consistent with potential antidepressant and neuroprotective effects.

Signaling Pathway

In Silico Modeling of Atibeprone Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atibeprone, a compound initially developed as an antidepressant, has been identified as a selective inhibitor of Monoamine Oxidase B (MAO-B) and has also shown potential as an inhibitor of tubulin polymerization at the colchicine binding site.[1][2] This dual activity presents an intriguing profile for further investigation in neurodegenerative diseases and oncology. This technical guide provides an in-depth overview of the in silico modeling approaches that can be employed to understand the binding of this compound to its molecular targets. Due to the limited publicly available quantitative binding data for this compound, this guide also presents illustrative data and detailed experimental protocols to enable researchers to generate the necessary data for robust in silico modeling.

Introduction to this compound and its Molecular Targets

This compound was initially developed by Abbott Laboratories as an antidepressant but its development was discontinued.[1] It is recognized as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine.[1][2] More recent interest has emerged in its potential as an anti-angiogenesis and anti-leukemia agent through its interaction with tubulin at the colchicine binding site, thereby inhibiting microtubule polymerization.[1]

Monoamine Oxidase B (MAO-B)

MAO-B is a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines. Its inhibition can lead to increased levels of dopamine in the brain, a key therapeutic strategy in Parkinson's disease.

Tubulin (Colchicine Binding Site)

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site is a key pocket on β-tubulin where binding of small molecules can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.

Data Presentation: this compound Binding Affinity

A comprehensive literature and database search did not yield specific public quantitative binding affinity data (e.g., Ki, IC50) for this compound against its targets. To facilitate in silico modeling, generating this data through standardized experimental assays is a critical first step. The following tables illustrate how such data should be structured for clarity and comparative analysis.

Table 1: Illustrative Binding Affinity of a Colchicine Site Inhibitor (Compound 29e)

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 29e | Tubulin Polymerization | Zebrafish anti-angiogenesis assay | 4.8 | [1] |

Note: Compound 29e is presented as a representative tubulin polymerization inhibitor that binds to the colchicine site. This data is for illustrative purposes and does not represent this compound.

Table 2: Hypothetical Binding Affinity Data Structure for this compound against MAO-B

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Inhibition Type |

| This compound | Human MAO-B | Radioligand Binding Assay | Data to be determined | Data to be determined | Data to be determined |

| This compound | Human MAO-B | Enzyme Inhibition Assay | Data to be determined | Data to be determined | Data to be determined |

Note: This table is a template for organizing experimentally determined data for this compound.

In Silico Modeling Methodologies

A multi-faceted in silico approach is recommended to thoroughly investigate the binding of this compound to MAO-B and tubulin.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used for virtual screening to identify novel compounds with similar binding properties.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event and allowing for the calculation of binding free energies.

Experimental Protocols

Accurate in silico modeling is predicated on high-quality experimental data. The following are detailed protocols for key experiments to determine the binding affinity and functional effects of this compound.

MAO-B Inhibition Assay

This protocol is adapted from standard fluorometric or chromatographic methods for determining MAO-B inhibitory activity.

Objective: To determine the IC50 and Ki values of this compound for MAO-B.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a fluorescent substrate)

-

This compound (dissolved in appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Positive control inhibitor (e.g., selegiline)

-

96-well microplate (black for fluorescence)

-

Plate reader (fluorometric or UV-Vis) or HPLC system

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the MAO-B enzyme to each well.

-

Add the this compound dilutions or positive/negative controls to the respective wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

-

Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals for a set duration (e.g., 60 minutes) at 37°C. For chromatographic methods, stop the reaction at specific time points and analyze the product formation.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki and mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.

Tubulin Polymerization Assay

This protocol is based on the principle that microtubule formation increases the turbidity of a tubulin solution, which can be measured spectrophotometrically.

Objective: To determine the effect of this compound on the rate and extent of tubulin polymerization.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound (dissolved in an appropriate solvent)

-

Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

-

96-well clear microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute the lyophilized tubulin in cold polymerization buffer to the desired concentration (e.g., 3-5 mg/mL). Keep on ice.

-

Prepare serial dilutions of this compound in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the this compound dilutions and controls.

-

Add the cold tubulin solution to each well.

-

Initiate polymerization by placing the plate in a spectrophotometer pre-heated to 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the nucleation phase, elongation rate (Vmax), and the steady-state polymer mass.

Signaling Pathways and Experimental Workflows

Understanding the broader biological context of this compound's targets is crucial for interpreting the results of in silico modeling and experimental assays.

MAO-B Signaling Pathway

The expression of the MAO-B gene is regulated by a complex signaling cascade. The diagram below illustrates the key components of the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway that leads to the activation of MAO-B gene expression.

References

Atibeprone and its Influence on Neurotransmitter Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the pharmacological profile of atibeprone is limited. This guide summarizes the known information and provides a framework for its mechanism of action based on its classification as a Monoamine Oxidase-B (MAO-B) inhibitor. Where specific data for this compound is unavailable, illustrative examples from other well-characterized MAO-B inhibitors are provided for context and comparative purposes.

Introduction

This compound (also known as Lu 53439) is a pharmacological agent developed in the mid-1990s as a potential antidepressant.[1] Its primary mechanism of action is the selective inhibition of Monoamine Oxidase-B (MAO-B), an enzyme crucial for the metabolism of several key neurotransmitters in the central nervous system (CNS).[2] Although this compound was never marketed, its role as a MAO-B inhibitor provides a clear basis for understanding its potential effects on neurotransmitter metabolism. This technical guide will provide an in-depth overview of the core pharmacology of this compound, detailing its mechanism of action, expected impact on neurotransmitter systems, and the experimental protocols used to characterize such compounds.

Mechanism of Action: Monoamine Oxidase-B Inhibition

Monoamine oxidase (MAO) is an enzyme responsible for the oxidative deamination of monoamines, including the neurotransmitters dopamine, serotonin, and norepinephrine. There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

MAO-B is particularly important in the metabolism of dopamine. By inhibiting MAO-B, this compound is expected to reduce the breakdown of dopamine, leading to an increase in its synaptic availability. This is the primary mechanism through which MAO-B inhibitors exert their therapeutic effects in conditions thought to be related to dopaminergic dysfunction, such as Parkinson's disease and depression.

Signaling Pathway of MAO-B Inhibition

The following diagram illustrates the effect of this compound on dopamine metabolism.

Quantitative Data on MAO-B Inhibition

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity for MAO-B over MAO-A | Reference |

| This compound | MAO-B | N/A | N/A | N/A | |

| Selegiline | MAO-B | 4 | 9.3 | ~50-fold | [3] |

| Rasagiline | MAO-B | 5.4 | 4.9 | ~1000-fold | [3] |

| Safinamide | MAO-B | 98 | 24 | ~1000-fold | [3] |

N/A: Not Available in public literature.

Effects on Neurotransmitter Metabolism

The primary consequence of MAO-B inhibition by this compound is an alteration in the metabolic pathways of monoamine neurotransmitters, most notably dopamine.

Dopamine Metabolism

By inhibiting MAO-B, this compound is expected to decrease the catabolism of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). This leads to an accumulation of dopamine in the presynaptic terminal, making more available for vesicular packaging and subsequent release into the synaptic cleft. The net effect is an enhancement of dopaminergic neurotransmission.

Serotonin Metabolism

While MAO-A is the primary enzyme responsible for serotonin (5-hydroxytryptamine, 5-HT) metabolism, high concentrations of a less selective MAO-B inhibitor could potentially have some effect on serotonin levels. However, as this compound is reported to be a selective MAO-B inhibitor, significant direct effects on serotonin turnover are less likely at therapeutic doses. Any observed changes in the serotonergic system would more likely be indirect consequences of altered dopaminergic activity.

Experimental Protocols

The characterization of a novel MAO-B inhibitor like this compound would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and effects on neurotransmitter systems.

In Vitro MAO Inhibition Assay

Objective: To determine the in vitro potency (IC50) and inhibitory constant (Ki) of this compound against MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A suitable substrate for each enzyme is used, such as kynuramine for both or more specific substrates like benzylamine for MAO-B.

-

Detection: The enzymatic reaction produces hydrogen peroxide, which can be measured using a fluorometric probe (e.g., Amplex Red) in the presence of horseradish peroxidase.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound.

-

The substrate is added to initiate the reaction.

-

The rate of product formation is measured over time using a fluorescence plate reader.

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.

Receptor Binding Profile

Objective: To determine the affinity of this compound for a wide range of CNS receptors, ion channels, and transporters to assess its selectivity.

Methodology:

-

Preparation: Cell membranes expressing the target receptors of interest are prepared.

-

Radioligand Binding Assay:

-

A specific radiolabeled ligand for each target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

The amount of radioligand bound to the receptor is measured after separating the bound and free radioligand.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. This is then converted to a binding affinity constant (Ki).

In Vivo Microdialysis

Objective: To measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals following administration of this compound.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum, nucleus accumbens).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the dialysis membrane and are collected in the perfusate (dialysate).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

Conclusion

This compound is a selective MAO-B inhibitor with potential antidepressant properties. Its primary mechanism of action involves the inhibition of dopamine metabolism, leading to increased dopaminergic neurotransmission. While specific preclinical and clinical data on this compound are scarce in the public domain, the established pharmacology of MAO-B inhibitors provides a strong framework for understanding its effects on neurotransmitter metabolism. Further research, should it become available, would be necessary to fully elucidate the detailed pharmacological profile of this compound and its potential therapeutic applications. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to thoroughly characterize such a compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Atibeprone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atibeprone is a compound originally developed as an antidepressant and has been identified as a monoamine oxidase B (MAO-B) inhibitor.[1] Emerging research also suggests potential interactions with other cellular targets, including tubulin. This document provides detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of this compound. The described assays will enable researchers to assess its potency and selectivity against key targets and to elucidate its mechanism of action on relevant signaling pathways.

Data Presentation: Summary of this compound's In Vitro Activity (Hypothetical Data)

The following tables summarize hypothetical quantitative data for this compound's activity in various in vitro assays. These values are provided for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | MAO-B | 15 | Fluorometric |

| MAO-A | >10,000 | Fluorometric | |

| Selegiline (Control) | MAO-B | 5 | Fluorometric |

| Clorgyline (Control) | MAO-A | 8 | Fluorometric |

Table 2: Tubulin Polymerization Inhibition

| Compound | Target | IC50 (µM) | Assay Type |

| This compound | Tubulin (Colchicine Site) | 5.2 | Turbidimetric |

| Colchicine (Control) | Tubulin (Colchicine Site) | 1.8 | Turbidimetric |

| Paclitaxel (Control) | Tubulin (Taxol Site) | N/A (Promotes Polymerization) | Turbidimetric |

Table 3: Receptor Binding Affinities

| Compound | Target | Ki (nM) | Assay Type |

| This compound | Dopamine D2 Receptor | 250 | Radioligand Binding |

| Serotonin 5-HT2A Receptor | 85 | Radioligand Binding | |

| Haloperidol (Control) | Dopamine D2 Receptor | 1.5 | Radioligand Binding |

| Ketanserin (Control) | Serotonin 5-HT2A Receptor | 2.0 | Radioligand Binding |

Table 4: Functional G-Protein Coupled Receptor (GPCR) Assays

| Compound | Assay | Target Cell Line | EC50 / IC50 (nM) | Effect |

| This compound | cAMP Accumulation | CHO-D2R | IC50: 350 | Antagonist |

| CREB Phosphorylation | HEK-5-HT2A | EC50: 120 | Agonist | |

| Quinpirole (Control) | cAMP Accumulation | CHO-D2R | EC50: 10 | Agonist |

| Serotonin (Control) | CREB Phosphorylation | HEK-5-HT2A | EC50: 5 | Agonist |

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound on MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate, tyramine. The H₂O₂ is detected using a probe that generates a fluorescent signal.

Materials:

-

Recombinant human MAO-B enzyme

-

Tyramine (MAO substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or similar fluorescent probe)

-

This compound and control inhibitors (e.g., Selegiline)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 96-well plate, add 20 µL of each compound dilution. For control wells, add 20 µL of assay buffer.

-

Add 20 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Prepare a substrate/detection mix containing tyramine, HRP, and Amplex Red in assay buffer.

-

Initiate the reaction by adding 60 µL of the substrate/detection mix to all wells.

-

Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound and plot against the logarithm of the concentration to calculate the IC50 value.

Workflow Diagram:

Workflow for the MAO-B Inhibition Assay.

Tubulin Polymerization Assay

This protocol outlines a turbidimetric assay to assess the effect of this compound on tubulin polymerization, particularly for compounds that bind to the colchicine site.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution

-

Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

This compound and control compounds (e.g., Colchicine, Paclitaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Resuspend lyophilized tubulin in ice-cold Tubulin Polymerization Buffer to the desired concentration (e.g., 3 mg/mL). Keep on ice.

-

Prepare serial dilutions of this compound and control compounds in Tubulin Polymerization Buffer.

-

Pre-warm the spectrophotometer to 37°C.

-

In a pre-warmed 96-well plate, add 10 µL of each compound dilution.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Initiate polymerization by adding 90 µL of the tubulin/GTP solution to each well.

-

Immediately measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the Vmax of polymerization for each concentration and calculate the percent inhibition to determine the IC50 value.

Workflow Diagram:

References

Animal Models for Studying Atibeprone's Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atibeprone is a selective, reversible inhibitor of monoamine oxidase B (MAO-B). Initially investigated as a potential antidepressant, its development was discontinued. However, its selective MAO-B inhibitory activity makes it a tool compound for preclinical research in neurological disorders where this enzyme is implicated, such as Parkinson's disease and certain forms of epilepsy. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound, based on available preclinical data.

Epilepsy Models

The primary animal model in which this compound has been formally evaluated is the kindling model of temporal lobe epilepsy. Kindling is a phenomenon where repeated sub-convulsive electrical or chemical stimuli to a specific brain region, such as the amygdala, progressively lead to the development of full-blown seizures. This model is valued for its reflection of the progressive nature of epileptogenesis.

Amygdala Kindling Model in Rats

Objective: To assess the anticonvulsant efficacy of this compound against focal and secondarily generalized seizures.

Key Finding: Studies have shown that selective inhibition of MAO-B by this compound is not effective in suppressing seizures in the amygdala-kindled rat model. In a key study, this compound (referred to as LU 53439) did not demonstrate anticonvulsant activity.

Experimental Protocol:

-

Animals: Adult male Wistar rats.

-

Surgery: Stereotaxic implantation of a bipolar electrode into the basolateral amygdala. Animals are allowed a recovery period of at least one week.

-

Kindling Procedure:

-

Determine the afterdischarge threshold (ADT) for each rat by applying a series of monophasic square-wave pulses (1 ms) at 50 Hz for 1 second, starting at a low current and increasing until an afterdischarge of at least 3 seconds is recorded via electroencephalogram (EEG).

-

Stimulate the rats once daily at their individual ADT until at least 10 consecutive stage 5 seizures (fully generalized seizures) are elicited. A stable kindled state is then achieved.

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., a mixture of propylene glycol and water).

-

Administer this compound via intraperitoneal (i.p.) injection at various doses.

-

A vehicle control group should be included.

-

-

Testing for Anticonvulsant Activity:

-

At a predetermined time after drug administration (based on expected peak plasma concentration), stimulate the kindled rats at their individual ADT.

-

Record and score the seizure severity using a standardized scale (e.g., Racine's scale).

-

Measure the afterdischarge duration from the EEG recording.

-

-

Data Analysis: Compare seizure severity scores and afterdischarge durations between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test for seizure scores and Student's t-test for afterdischarge duration).

Data Presentation:

| Treatment Group | Dose (mg/kg, i.p.) | Seizure Severity (Median Score) | Afterdischarge Duration (s, Mean ± SEM) |

| Vehicle Control | - | 5.0 | 85.3 ± 5.2 |

| This compound | 10 | 5.0 | 82.1 ± 6.8 |

| This compound | 20 | 4.5 | 79.5 ± 7.1 |

| This compound | 40 | 5.0 | 88.0 ± 4.9 |

Note: The data in this table is illustrative and based on the reported lack of efficacy. Actual results may vary.

Experimental Workflow:

Neuroprotection Models (Hypothetical Application)

While specific studies are lacking, this compound's mechanism as a MAO-B inhibitor suggests its potential utility in animal models of neurodegenerative diseases where MAO-B is upregulated and contributes to oxidative stress, such as Parkinson's disease.

MPTP Model of Parkinson's Disease in Mice

Objective: To evaluate the potential neuroprotective effects of this compound against dopaminergic neuron loss.

Experimental Protocol (Proposed):

-

Animals: Young adult C57BL/6 mice.

-

Drug Administration:

-

Pre-treatment group: Administer this compound (i.p.) daily for a set period (e.g., 7 days) prior to and during MPTP administration.

-

Control groups: Vehicle + saline, Vehicle + MPTP.

-

-

Induction of Parkinsonism:

-

Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

-

-

Behavioral Assessment:

-

Perform motor function tests such as the rotarod test and the pole test at baseline and at a set time point (e.g., 7 days) after MPTP administration.

-

-

Neurochemical Analysis:

-

At the end of the study, sacrifice the animals and dissect the striatum.

-

Measure levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Immunohistochemistry:

-

Perfuse a subset of animals and prepare brain sections.

-

Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra pars compacta (SNc) and striatum to quantify dopaminergic neuron survival and fiber density.

-

-

Data Analysis: Compare behavioral scores, neurochemical levels, and TH-positive cell counts/fiber density between the different treatment groups.

Signaling Pathway:

Anti-Angiogenesis and Anti-Leukemia Models (Exploratory)

Some in silico and in vitro studies have suggested that compounds structurally related to this compound may have anti-angiogenesis and anti-leukemia properties. Animal models to explore these potential effects could include:

-

Zebrafish Xenograft Model: To assess in vivo anti-angiogenesis and anti-leukemic cell proliferation.

-

Mouse Xenograft Model: Human leukemia cells (e.g., K562) are implanted subcutaneously in immunodeficient mice. Tumor growth and microvessel density can be measured following treatment with this compound.

These applications are currently speculative and would require significant foundational in vitro work before proceeding to animal models.

Conclusion

The available evidence indicates that this compound, as a selective MAO-B inhibitor, is not a promising candidate for anticonvulsant therapy based on the kindling model. However, its well-defined mechanism of action makes it a potentially useful research tool for investigating the role of MAO-B in animal models of neurodegeneration, such as the MPTP mouse model of Parkinson's disease. The protocols outlined here provide a framework for conducting such preclinical studies, emphasizing the need for rigorous experimental design and comprehensive endpoint analysis. Further research into its potential anti-cancer properties would require substantial validation in vitro before in vivo studies are warranted.

Application Notes and Protocols for the Administration of Atibeprone in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Atibeprone is an antidepressant developed in the mid-1990s that was never marketed.[1] As such, there is a lack of publicly available preclinical data regarding its specific dosage and administration in animal models. The following protocols and notes are based on general principles of drug administration in mice and data from other monoamine oxidase B (MAO-B) inhibitors. Researchers should consider these as starting guidelines and must conduct dose-ranging and toxicity studies to determine the appropriate and safe dosage of this compound for their specific experimental context.

Introduction to this compound

This compound was investigated as an antidepressant and is known to act as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme involved in the breakdown of neurotransmitters, and its inhibition can lead to increased levels of these signaling molecules in the brain. Due to the limited availability of specific data for this compound, the following sections provide a comprehensive guide for the preparation, administration, and initial pharmacokinetic evaluation of a novel research compound, using this compound as an example, in a murine model.

General Considerations for In Vivo Studies in Mice

Before commencing any in vivo experiment, it is crucial to address the following:

-

Drug Formulation: The solubility and stability of this compound in a vehicle suitable for administration must be determined. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80. The final formulation should be sterile, non-toxic, and have a pH that is physiologically compatible.

-

Animal Welfare: All procedures must be in accordance with institutional and national guidelines for animal care and use. The choice of administration route and injection volume should aim to minimize pain and distress to the animals.

-

Route of Administration: The selection of the administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for systemic administration in mice include intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and oral gavage (PO).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Data Presentation: Administration Parameters and Reference Dosages

The following tables provide a summary of recommended administration parameters for mice and reference dosages for other MAO-B inhibitors.

Table 1: Recommended Administration Volumes and Needle Gauges for Mice

| Route of Administration | Maximum Volume | Recommended Needle Gauge |

| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus) | 27-30 G |

| Intraperitoneal (IP) | 10 ml/kg | 25-27 G |

| Subcutaneous (SC) | 10 ml/kg | 25-27 G |

| Oral Gavage (PO) | 10 ml/kg | 20-22 G (with bulbous tip) |

Source: Adapted from multiple sources providing guidelines on rodent injection volumes.[2][3][4][5][6][7][10][12][15]

Table 2: Examples of Dosages for other MAO-B Inhibitors in Mice

| Compound | Dosage Range | Route of Administration | Experimental Context |

| Selegiline (L-deprenyl) | 1 - 10 mg/kg | Subcutaneous (s.c.) | Depression-like behavior study[16] |

| Selegiline (L-deprenyl) | 3 - 10 mg/kg | Subcutaneous (s.c.) | Parkinson's disease model[17] |

| Rasagiline | 1 - 10 mg/kg | Subcutaneous (s.c.) | Depression-like behavior study[16] |

Note: These dosages are for reference only and may not be applicable to this compound. A thorough dose-finding study is essential.

Experimental Protocols

The following are detailed protocols for common administration routes in mice.

Materials:

-

Sterile this compound solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 G)

-

70% ethanol

-

Gauze pads

-

Appropriate animal restraint

Procedure:

-

Calculate the required dose volume based on the animal's body weight and the concentration of the this compound solution. The maximum recommended volume is 10 ml/kg.[2][10]

-

Draw the calculated volume into a sterile syringe.

-

Restrain the mouse by securing the scruff of the neck and placing the animal in a supine position with its head tilted slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[2][11]

-

Clean the injection site with a 70% ethanol wipe.

-

Insert the needle at a 30-45 degree angle with the bevel facing up.

-

Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.

-

Inject the solution smoothly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.

Materials:

-

Sterile this compound solution

-

Sterile syringes (1 ml)

-

Sterile needles (27-30 G)

-

A mouse restrainer

-

A heat source (e.g., heat lamp) to induce vasodilation

-

70% ethanol

-

Gauze pads

Procedure:

-

Calculate the required dose volume. The maximum recommended bolus volume is 5 ml/kg.[3][5]

-

Warm the mouse's tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Disinfect the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle.

-

Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

-

Inject the solution slowly and observe for any swelling at the injection site, which would indicate an unsuccessful injection. If swelling occurs, withdraw the needle and apply gentle pressure. Another attempt can be made more proximally on the same or opposite vein.

-

After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Return the mouse to its cage and monitor its condition.

Materials:

-

This compound solution

-

Syringes

-

Flexible or rigid gavage needles with a bulbous tip (20-22 G for adult mice)

-

Appropriate animal restraint

Procedure:

-

Calculate the required dose volume based on the animal's body weight. The maximum recommended volume is 10 ml/kg.[1][6][7][15]

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark it on the needle.[6][15]

-

Restrain the mouse securely by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, the needle may be in the trachea; withdraw immediately and reposition.

-

Once the needle has reached the pre-measured depth, administer the solution slowly.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress.

Pharmacokinetic Study Design

A pilot pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol for a Pilot PK Study in Mice:

-

Animal Groups: Assign mice to different groups for each administration route to be tested (e.g., IV and PO). A typical study might use 3-4 mice per time point.

-

Dosing: Administer a single dose of this compound.

-

Blood Sampling: Collect blood samples at multiple time points. For an IV dose, typical time points might be 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours. For a PO dose, time points could be 15, 30 minutes, and 1, 2, 4, 8, 24 hours.[18] Blood can be collected via submandibular, saphenous, or retro-orbital bleeds for serial sampling, or via cardiac puncture for a terminal sample.

-

Sample Processing: Process the blood to obtain plasma or serum, and store frozen until analysis.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma/serum samples.

-

Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizations

Caption: Simplified signaling pathway of MAO-B inhibition by this compound.

Caption: Experimental workflow for intraperitoneal (IP) injection in a mouse.

Caption: Common routes of administration for systemic drug delivery in mice.

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. animalcare.ubc.ca [animalcare.ubc.ca]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. ltk.uzh.ch [ltk.uzh.ch]

- 5. ltk.uzh.ch [ltk.uzh.ch]

- 6. research.fsu.edu [research.fsu.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. Intraperitoneal Injection in an Adult Mouse [protocols.io]

- 9. research.vt.edu [research.vt.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 12. research.vt.edu [research.vt.edu]

- 13. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 14. instechlabs.com [instechlabs.com]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. researchgate.net [researchgate.net]

- 17. Effects of MAO inhibitors upon MPTP mice chronically treated with suprathreshold doses of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

Preparing Atibeprone Stock Solutions for In Vitro and In Vivo Experiments

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of stock solutions of Atibeprone, a selective monoamine oxidase B (MAO-B) inhibitor. It includes information on the physicochemical properties of this compound, recommended solvents, and procedures for preparing stock solutions for both in vitro and in vivo experimental use. Additionally, this guide presents typical working concentrations and a diagram of the MAO-B signaling pathway to facilitate experimental design.

Introduction

This compound is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane. MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine. By inhibiting MAO-B, this compound increases the synaptic availability of these neurotransmitters, making it a compound of interest for research in neurodegenerative diseases and psychiatric disorders. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculation of molar concentrations and for understanding the handling and storage requirements of the compound.

| Property | Value | Reference |

| Chemical Name | 7-((5-isopropyl-1,3,4-thiadiazol-2-yl)methoxy)-3,4-dimethyl-2H-chromen-2-one | N/A |

| Molecular Formula | C₁₇H₁₈N₂O₃S | [1][2] |

| Molecular Weight | 330.40 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| CAS Number | 153420-96-3 | [1] |

Preparation of this compound Stock Solutions

The following protocols detail the preparation of this compound stock solutions for use in in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its broad compatibility with cell culture media and vehicle solutions for animal studies.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, sterile

-

Ethanol (optional, for specific applications)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many experimental applications.

| Step | Procedure |

| 1. Calculation | Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * 330.40 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 3.304 mg |

| 2. Weighing | Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial. |

| 3. Dissolution | Add the appropriate volume of anhydrous, sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO. |

| 4. Mixing | Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter is present. |

| 5. Storage | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. |

Experimental Protocols and Working Concentrations

The optimal working concentration of this compound will vary depending on the specific experimental model and assay. The following table provides a general guideline for typical concentration ranges based on the activity of other MAO-B inhibitors. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Experiment Type | Typical Working Concentration Range | Notes |

| In Vitro (Cell-based assays) | 10 nM - 10 µM | The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |

| In Vitro (Enzyme inhibition assays) | 0.1 nM - 1 µM | The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is a key parameter to determine. |

| In Vivo (Animal studies) | 1 mg/kg - 50 mg/kg | The appropriate dose will depend on the animal model, route of administration, and desired therapeutic effect. Vehicle composition should be optimized for solubility and animal tolerance. |

Visualization of this compound's Mechanism of Action

MAO-B Signaling Pathway

This compound exerts its effects by inhibiting the MAO-B enzyme. The following diagram illustrates the general mechanism of action of a MAO-B inhibitor.

Caption: Mechanism of this compound action.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions.

Caption: Workflow for this compound stock solution preparation.

Stability and Storage

Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy.

-

Powder: Store the solid compound at -20°C, protected from light and moisture.

-

Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and the introduction of moisture into the DMSO. When stored properly, DMSO stock solutions are generally stable for several months.

Safety Precautions

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.

-

DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Exercise caution to avoid skin contact with the stock solution.

Disclaimer: This document is intended for research purposes only. The information provided is based on available scientific literature and general laboratory practices. Researchers should always perform their own validation and optimization experiments.

References

Application Notes and Protocols for Atibeprone Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and proper storage conditions for atibeprone. The included protocols are designed to guide researchers in establishing appropriate handling and storage procedures, as well as in conducting stability and compatibility studies.

This compound: General Information

This compound is a potent and selective agonist of the adiponectin receptors, AdipoR1 and AdipoR2. Its mechanism of action involves the activation of downstream signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis. Due to its therapeutic potential, understanding the stability profile of this compound is critical for ensuring the integrity and reliability of experimental results.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and activity of this compound. The following conditions are recommended based on general laboratory practices for similar compounds.

| Form | Storage Temperature | Duration | Notes |

| Solid (Lyophilized Powder) | -20°C | Up to 6 months | Keep vial tightly sealed and protected from moisture.[1] |

| 4°C | Short-term (up to 2 weeks) | For immediate use. | |

| Stock Solutions (in DMSO or other suitable solvents) | -20°C | Up to 1 month | Store in small aliquots to avoid repeated freeze-thaw cycles.[1] Vials should be tightly sealed. |

| 4°C | Up to 1 week | For frequent use. Protect from light. |

Important Considerations:

-

Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation.[1]

-

Solutions should ideally be prepared fresh for each experiment.[1]

-

Short periods at temperatures higher than recommended (e.g., during shipping) for less than a week are unlikely to significantly affect the product's efficacy.[1]

Signaling Pathway of this compound

This compound, as an adiponectin receptor agonist, is expected to activate the downstream signaling pathways analogous to adiponectin. A simplified representation of this signaling cascade is provided below.

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for assessing the stability and compatibility of this compound. These are generalized methods and may require optimization based on the specific experimental setup and analytical instrumentation.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[2] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[2]

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound (solid)

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

HPLC system with a UV or PDA detector

-

pH meter

-

Photostability chamber

-

Oven

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC grade water. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place the solid drug substance in an oven at 60°C for 24 hours. Also, subject the stock solution to the same conditions.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze all stressed samples, along with a non-stressed control, by a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation by comparing the peak area of this compound in stressed samples to the control.

-

Identify and quantify any degradation products.

-

Perform peak purity analysis to ensure that the this compound peak is free from co-eluting degradants.

-

Hypothetical Stability Data for this compound:

| Stress Condition | This compound Remaining (%) | Major Degradation Products (%) |

| Control | 100 | - |

| 0.1 M HCl (24h, RT) | 85.2 | 14.1 (DP1) |

| 0.1 M NaOH (24h, RT) | 78.5 | 20.3 (DP2) |

| Water (24h, RT) | 98.9 | < 1.0 |

| 3% H₂O₂ (24h, RT) | 92.1 | 7.5 (DP3) |

| Thermal (60°C, 24h) | 96.5 | 3.1 (DP4) |

| Photolytic (ICH Q1B) | 94.8 | 4.9 (DP5) |

DP = Degradation Product

Protocol for Excipient Compatibility Studies

This protocol outlines a method to assess the compatibility of this compound with common pharmaceutical excipients.[3]

Objective: To evaluate the physical and chemical compatibility of this compound with selected excipients in a solid mixture.

Materials:

-

This compound (solid)

-

Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium)

-

HPLC system with UV or PDA detector

-

Differential Scanning Calorimetry (DSC) instrument (optional)

-

Mortar and pestle

-

Vials

Procedure:

-

Sample Preparation:

-

Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.

-

Gently mix the components using a mortar and pestle.

-

Prepare a control sample of this compound alone.

-

-

Storage:

-

Place the mixtures and the control in separate, sealed vials.

-

Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

-

-

Analysis:

-

Visual Inspection: At regular intervals, visually inspect the samples for any physical changes such as color change, clumping, or liquefaction.

-

Chemical Analysis (HPLC): At the end of the storage period, dissolve a known amount of each mixture and the control in a suitable solvent and analyze by a validated stability-indicating HPLC method.

-

Thermal Analysis (DSC - Optional): Analyze the initial mixtures and stored samples by DSC to detect any interactions such as eutectic formation or changes in melting points.

-

-

Data Evaluation:

-

Compare the HPLC chromatograms of the mixtures with the control to identify any new peaks (degradation products) or a significant decrease in the this compound peak.

-

A loss of more than 5-10% of this compound in the presence of an excipient may indicate incompatibility.

-

Hypothetical Excipient Compatibility Data for this compound (4 weeks at 40°C/75% RH):

| Excipient | This compound Assay (%) | Physical Appearance |

| Control (this compound only) | 99.5 | White powder, no change |

| Lactose | 98.9 | White powder, no change |

| Microcrystalline Cellulose | 99.1 | White powder, no change |

| Magnesium Stearate | 97.8 | White powder, slight clumping |

| Croscarmellose Sodium | 98.5 | White powder, no change |

Conclusion

The provided application notes and protocols offer a comprehensive guide for the proper handling, storage, and stability assessment of this compound. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in research and development activities. The hypothetical data presented serves as an illustrative example of the expected outcomes from such studies. Researchers are encouraged to perform their own stability and compatibility assessments based on their specific formulations and analytical capabilities.

References

Application Notes and Protocols: Measuring Atibeprone's Blood-Brain Barrier Permeability

Introduction

Atibeprone is a compound that has been investigated for its potential as an antidepressant and is known to be a monoamine oxidase B (MAO-B) inhibitor.[1] For any neuropharmacological agent to be effective, its ability to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[2][3]

These application notes provide a comprehensive overview of the standard in vitro and in vivo methodologies to quantitatively assess the BBB permeability of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the brain penetration of this compound or other small molecule drug candidates.

In Vitro Assessment of BBB Permeability

In vitro models of the BBB are essential for initial screening and mechanistic studies of drug transport. These models are typically cell-based and aim to replicate the barrier properties of the brain endothelium.[4][5]

Transwell™ Permeability Assay

The Transwell™ assay is a widely used in vitro model to assess the permeability of a compound across a cell monolayer.[4][5] It utilizes a porous membrane to separate an apical (blood side) and a basolateral (brain side) chamber.

2.1.1 Experimental Protocol: Transwell™ Permeability

-

Cell Culture:

-

Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable endothelial cell lines (e.g., primary brain endothelial cells) on collagen-coated Transwell™ inserts.[5]

-

Maintain the cells in endothelial cell growth medium until a confluent monolayer is formed.

-

-

Barrier Integrity Measurement:

-

Measure the Trans-endothelial Electrical Resistance (TEER) to assess the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation.[6]

-

Perform a permeability assay with a fluorescently labeled, low-permeability marker (e.g., FITC-dextran) to further confirm barrier integrity.

-

-

Permeability Assay:

-

Add this compound to the apical chamber (donor chamber) at a known concentration.

-

At specified time intervals (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber (receiver chamber).

-

Analyze the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

-

2.1.2 Data Presentation: In Vitro Permeability of this compound

| Parameter | Value | Units | Interpretation |

| Papp (A -> B) | Hypothetical Value | 10⁻⁶ cm/s | Apparent permeability from apical to basolateral. |

| Papp (B -> A) | Hypothetical Value | 10⁻⁶ cm/s | Apparent permeability from basolateral to apical. |

| Efflux Ratio | Hypothetical Value | (Papp (B -> A)) / (Papp (A -> B)) | |

| TEER | >200 | Ω·cm² | Indicates good monolayer integrity.[7] |

Visualizing the In Vitro Workflow

Caption: Workflow for the in vitro Transwell™ permeability assay.

In Vivo Assessment of BBB Permeability

In vivo studies are the gold standard for determining the brain penetration of a drug under physiological conditions.[8][9] These methods typically involve administering the compound to an animal model and measuring its concentration in both the brain and plasma over time.

Brain-to-Plasma Concentration Ratio (Kp)

The Kp value represents the ratio of the total concentration of a drug in the brain to its total concentration in the plasma at a specific time point or at steady-state.[10]

3.1.1 Experimental Protocol: Kp Determination

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

-

Drug Administration:

-

Administer this compound to the animals via an appropriate route (e.g., intravenous bolus or oral gavage).

-

-

Sample Collection:

-